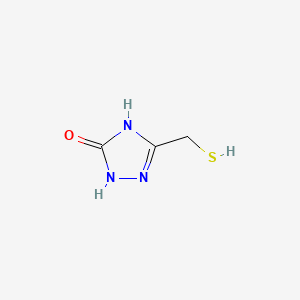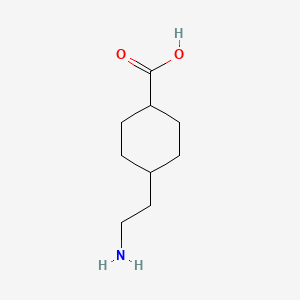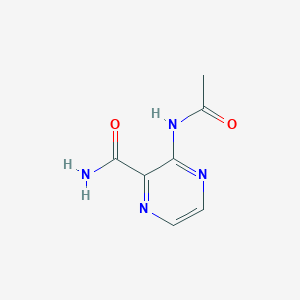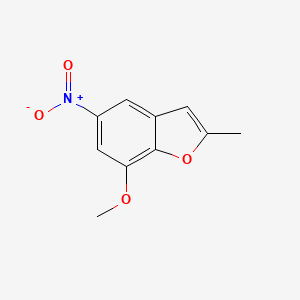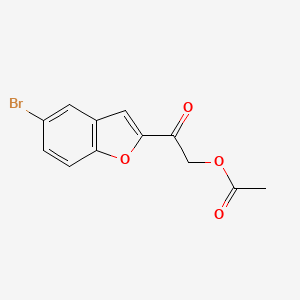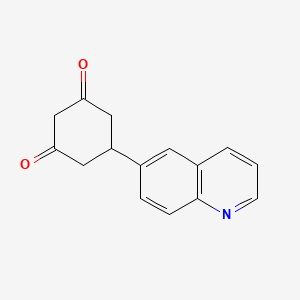
5-(Quinolin-6-yl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Quinolin-6-yl)cyclohexane-1,3-dione is a heterocyclic compound that features a quinoline moiety attached to a cyclohexane-1,3-dione structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Quinolin-6-yl)cyclohexane-1,3-dione typically involves the condensation of quinoline derivatives with cyclohexane-1,3-dione. One common method includes the use of a Friedländer condensation reaction, where quinoline-6-carbaldehyde reacts with cyclohexane-1,3-dione in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of ionic liquids as solvents, are also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
5-(Quinolin-6-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
5-(Quinolin-6-yl)cyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic agents targeting various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-(Quinolin-6-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit enzymes like topoisomerase, leading to DNA damage and apoptosis in cancer cells. The quinoline moiety can also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Cyclohexane-1,3-dione: A key intermediate in organic synthesis.
Quinolinyl-pyrazoles: Known for their pharmacological significance.
Uniqueness
5-(Quinolin-6-yl)cyclohexane-1,3-dione is unique due to its combined structural features of quinoline and cyclohexane-1,3-dione, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry .
特性
分子式 |
C15H13NO2 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC名 |
5-quinolin-6-ylcyclohexane-1,3-dione |
InChI |
InChI=1S/C15H13NO2/c17-13-7-12(8-14(18)9-13)10-3-4-15-11(6-10)2-1-5-16-15/h1-6,12H,7-9H2 |
InChIキー |
MPKYMORMHOEGOZ-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)CC1=O)C2=CC3=C(C=C2)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


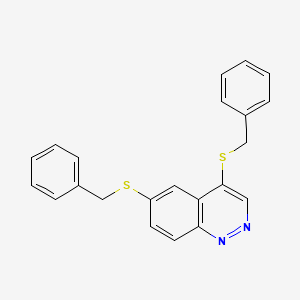
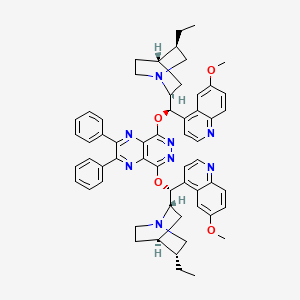
![2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide](/img/structure/B12904007.png)
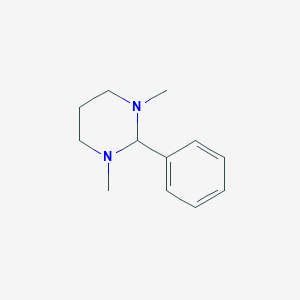
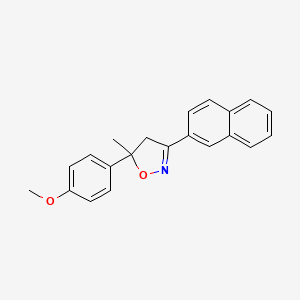
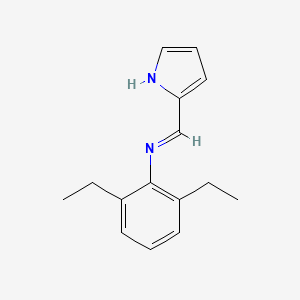
![2'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B12904035.png)
![N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide](/img/structure/B12904041.png)
![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)
